

Sulfasalazine-d4 chemical structure and properties

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Compound of Interest

Compound Name: **Sulfasalazine-d4**

Cat. No.: **B585354**

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An In-depth Technical Guide to **Sulfasalazine-d4**

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Sulfasalazine-d4**, a deuterated analog of the anti-inflammatory drug Sulfasalazine. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Sulfasalazine-d4 is the deuterium-labeled version of Sulfasalazine, where four hydrogen atoms on the pyridine ring are replaced by deuterium.^{[1][2]} This isotopic labeling makes it a valuable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.^{[1][2]}

The chemical structure of **Sulfasalazine-d4** is characterized by a sulfapyridine moiety linked to a 5-aminosalicylic acid (5-ASA) molecule through an azo bond.^{[3][4]}

IUPAC Name: 2-hydroxy-5-[[4-[(3,4,5,6-tetradeuterio-2-pyridinyl)sulfamoyl]phenyl]diazenyl]benzoic acid^[5]

Physical and Chemical Properties

Sulfasalazine-d4 appears as an orange solid or a yellow to brownish-yellow powder.^{[6][7]} It is practically insoluble in water.^[8] Key properties are summarized in the tables below.

Table 1: General Chemical Properties of **Sulfasalazine-d4**

Property	Value	Reference
CAS Number	1346606-50-5	[9][10]
Molecular Formula	C ₁₈ H ₁₀ D ₄ N ₄ O ₅ S	[9][10]
Molecular Weight	402.42 g/mol	[9][10]
Exact Mass	402.09359772 Da	[5][10]
Appearance	Orange Solid	[6]
Storage Temperature	+4°C	[10]

Table 2: Computed Chemical Properties of **Sulfasalazine-d4**

Property	Value	Reference
XLogP3-AA	-0.7	[5]
Hydrogen Bond Donor Count	3	[6]
Hydrogen Bond Acceptor Count	9	[6]
Rotatable Bond Count	6	[6]
Topological Polar Surface Area	150 Å ²	[5][6]
Heavy Atom Count	28	[6]
Complexity	657	[5][6]

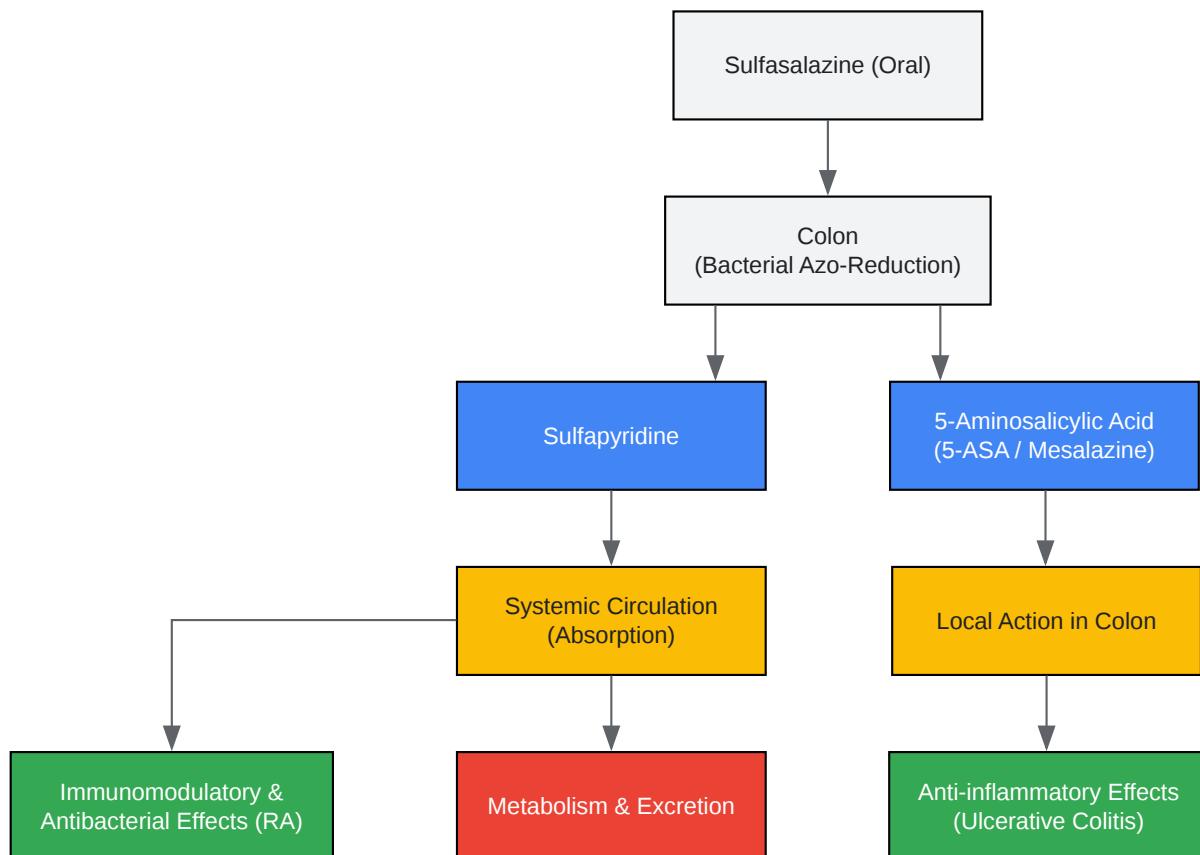
Mechanism of Action and Pharmacokinetics

The primary application of **Sulfasalazine-d4** is as a stable isotope-labeled internal standard in pharmacokinetic studies of Sulfasalazine.[1][2] The mechanism of action described here pertains to the non-deuterated parent compound, Sulfasalazine.

Sulfasalazine itself is a prodrug.^[11] After oral administration, approximately 90% of the dose reaches the colon intact. There, intestinal bacteria cleave the azo bond, releasing two active metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA, also known as mesalazine).^[12] ^[13]

- 5-Aminosalicylic Acid (5-ASA): This moiety is largely responsible for the drug's anti-inflammatory effects in the colon, making it effective for inflammatory bowel diseases like ulcerative colitis.^{[13][14]} Its action is primarily local.^[15] It is believed to work by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, which in turn reduces the production of inflammatory prostaglandins and leukotrienes.^{[13][14]}
- Sulfapyridine: This metabolite is mostly absorbed from the colon and is thought to be responsible for the systemic immunomodulatory effects, which are beneficial in treating rheumatoid arthritis.^{[14][15]} It also possesses antibacterial properties.^[11]

Furthermore, Sulfasalazine and its metabolites can suppress the activity of nuclear factor-kappa B (NF- κ B), a key transcription factor involved in the inflammatory response.^{[1][9]} It is also recognized as a type 1 ferroptosis inducer.^[1]

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Metabolic pathway of Sulfasalazine in the colon.

Pharmacokinetics of Sulfasalazine

The pharmacokinetic profile of Sulfasalazine is complex due to its metabolism in the gut. While less than 15% of an oral dose is absorbed as the parent drug, its metabolites are absorbed to varying degrees.[13][16]

Table 3: Pharmacokinetic Parameters of Sulfasalazine and its Metabolites

Parameter	Sulfasalazine (Parent Drug)	Sulfapyridine (Metabolite)	5-ASA (Metabolite)	Reference
Bioavailability	<15% (oral)	~60% (from colon)	10-30% (from colon)	[16]
Time to Peak (T _{max})	3-12 hours	~10 hours	~10 hours	[13][16]
Protein Binding	>99% (to albumin)	~70% (to albumin)	~43% (to albumin)	[16]
Plasma Half-life	7.6 ± 3.4 hours	10.4 hours (fast acetylators) 14.8 hours (slow acetylators)	Not reliable due to low plasma levels	[13][16]
Metabolism	Intestinal bacteria cleave into SP and 5-ASA. Some liver metabolism.	Liver (hydroxylation, glucuronidation, acetylation)	Liver and intestine (acetylation)	[13][16]
Elimination	Primarily urine (as metabolites)	Primarily urine (as free or conjugated metabolites)	Primarily feces (as 5-ASA and acetyl-5-ASA)	[16]

Experimental Protocols

Sulfasalazine-d4 is primarily used in analytical methods to ensure accuracy and precision.

Synthesis of Sulfasalazine

A common manufacturing process for Sulfasalazine involves a diazotization reaction followed by an azo coupling.[4] A specific patented method describes the reaction of 4-nitrososulfopyridine with 5-aminosalicylic acid.[17][18]

Protocol Outline:

- Preparation of 4-nitrososulfopyridine: 4-aminosulfapyridine is reacted with sodium nitrite and dilute hydrochloric acid in methanol.[17]
- Dissolution: 5-aminosalicylic acid is dissolved in water, and the pH is adjusted to 3 with hydrochloric acid.[17]
- Coupling Reaction: A solution of 4-nitrososulfopyridine in methanol is added dropwise to the 5-aminosalicylic acid solution at 30-35°C.[17]
- Reaction Completion: The temperature is raised to 50°C and maintained until the reaction is complete.[17]
- Isolation: The mixture is cooled to 0°C to induce crystallization. The resulting solid is collected by suction filtration and dried to yield Sulfasalazine.[17]

Analytical Methods

Various analytical techniques are employed for the quantification of Sulfasalazine and its metabolites in biological matrices and pharmaceutical formulations. **Sulfasalazine-d4** serves as an ideal internal standard in these methods.[2][19]

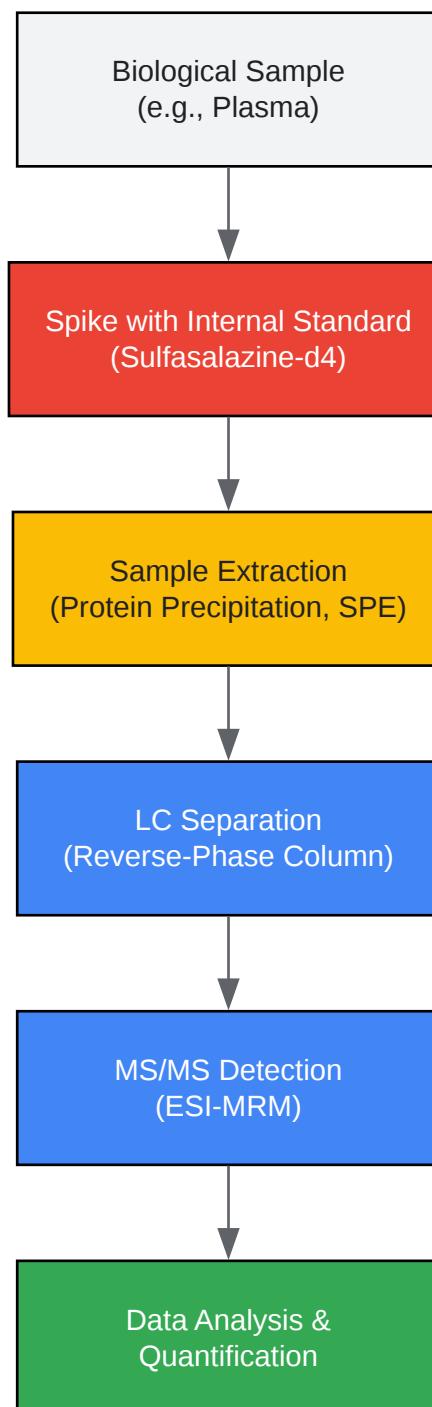
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a robust and widely used method for quantifying Sulfasalazine in biological samples like plasma and placental tissue.[19][20]
 - Sample Preparation: Typically involves protein precipitation followed by solid-phase extraction (SPE).[19]
 - Internal Standard: **Sulfasalazine-d4** is added to samples and standards.[19]
 - Chromatography: Separation is achieved using a reverse-phase column (e.g., C18) with a gradient elution of mobile phases like water with 0.1% formic acid and an organic mixture (acetonitrile/methanol) with 0.1% formic acid.[19]
 - Detection: A mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection and quantification.[19][20]

2. High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used for analyzing Sulfasalazine in bulk powder and tablet forms.[20][21]

- Sample Preparation: A simple one-step solubilization in a solvent like dimethylformamide.[21]
- Chromatography: A reverse-phase partition column is used with a mobile phase such as 10% 2-propanol in a pH 7.7 phosphate buffer.[21]
- Detection: UV detection is typically carried out at 362 nm.[8]

3. Quantitative NMR (qNMR): qNMR provides a rapid and efficient method for the assay of Sulfasalazine in commercial tablets.[22]

- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6) along with a known amount of an internal standard (e.g., maleic acid).[22]
- Analysis: The concentration is determined by comparing the integral of a characteristic signal of Sulfasalazine (e.g., δ 8.36 ppm) with that of the internal standard (e.g., maleic acid at δ 6.28 ppm).[22]



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Workflow for bioanalytical quantification using LC-MS/MS.

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